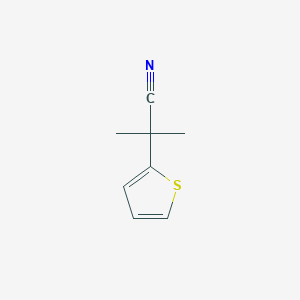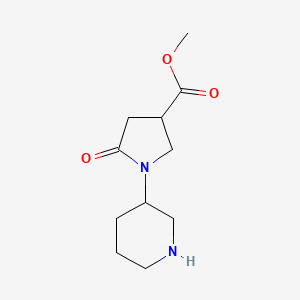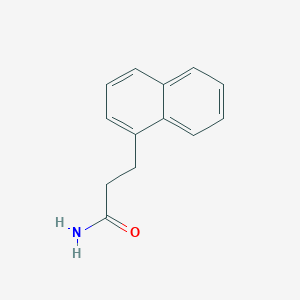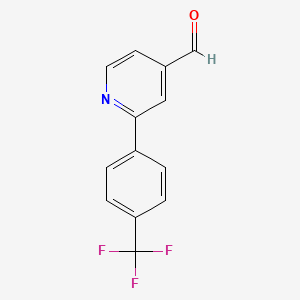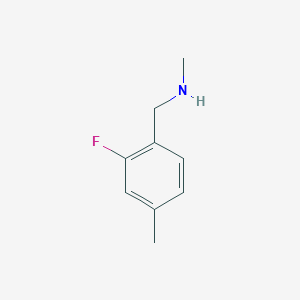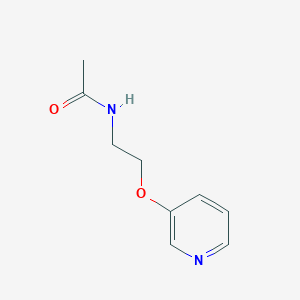
N-(2-(ピリジン-3-イルオキシ)エチル)アセトアミド
概要
説明
N-[2-(pyridin-3-yloxy)ethyl]acetamide is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is characterized by the presence of a pyridine ring attached to an ethyl acetamide group through an oxygen atom
科学的研究の応用
N-[2-(pyridin-3-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
生化学分析
Biochemical Properties
N-[2-(pyridin-3-yloxy)ethyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several key enzymes, including reverse transcriptase, which is crucial for the replication of certain viruses such as HIV . The interaction between N-[2-(pyridin-3-yloxy)ethyl]acetamide and reverse transcriptase involves binding to the enzyme’s active site, thereby inhibiting its activity and preventing viral replication. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of N-[2-(pyridin-3-yloxy)ethyl]acetamide on cellular processes are multifaceted. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in HIV-infected cells, N-[2-(pyridin-3-yloxy)ethyl]acetamide inhibits viral replication by targeting reverse transcriptase, leading to a decrease in viral load
Molecular Mechanism
At the molecular level, N-[2-(pyridin-3-yloxy)ethyl]acetamide exerts its effects primarily through enzyme inhibition. The compound binds to the active site of reverse transcriptase, blocking its catalytic activity and preventing the synthesis of viral DNA . This binding interaction is facilitated by the unique structure of N-[2-(pyridin-3-yloxy)ethyl]acetamide, which allows it to fit snugly into the enzyme’s active site. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2-(pyridin-3-yloxy)ethyl]acetamide have been observed to change over time. The stability of this compound is a critical factor in its efficacy, as degradation can lead to a loss of activity. Studies have shown that N-[2-(pyridin-3-yloxy)ethyl]acetamide remains stable under certain conditions, but may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have also been noted, with prolonged exposure potentially leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of N-[2-(pyridin-3-yloxy)ethyl]acetamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-[2-(pyridin-3-yloxy)ethyl]acetamide is involved in several metabolic pathways, primarily through its interaction with enzymes such as reverse transcriptase. This compound may also affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors
Transport and Distribution
The transport and distribution of N-[2-(pyridin-3-yloxy)ethyl]acetamide within cells and tissues are critical factors in its efficacy. This compound is likely transported via specific transporters or binding proteins, which facilitate its uptake and distribution . The localization and accumulation of N-[2-(pyridin-3-yloxy)ethyl]acetamide within cells can influence its activity, with higher concentrations potentially leading to more pronounced effects.
Subcellular Localization
The subcellular localization of N-[2-(pyridin-3-yloxy)ethyl]acetamide is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of N-[2-(pyridin-3-yloxy)ethyl]acetamide can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yloxy)ethyl]acetamide typically involves the reaction of 3-hydroxypyridine with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the bromoethyl acetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-hydroxypyridine, 2-bromoethyl acetate, potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N-[2-(pyridin-3-yloxy)ethyl]acetamide can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
N-[2-(pyridin-3-yloxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; solvent: water or acetic acid; temperature: room temperature to 50°C.
Reduction: Lithium aluminum hydride; solvent: ether or tetrahydrofuran (THF); temperature: 0-25°C.
Substitution: Amines or thiols; solvent: ethanol or methanol; temperature: 25-60°C.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Corresponding substituted amides or thioamides
作用機序
The mechanism of action of N-[2-(pyridin-3-yloxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
N-[2-(pyridin-3-yloxy)ethyl]acetamide can be compared with other similar compounds, such as:
- N-[2-(pyridin-2-yloxy)ethyl]acetamide
- N-[2-(pyridin-4-yloxy)ethyl]acetamide
- N-[2-(quinolin-3-yloxy)ethyl]acetamide
Uniqueness
The unique positioning of the oxygen atom in N-[2-(pyridin-3-yloxy)ethyl]acetamide allows for distinct electronic and steric properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications.
特性
IUPAC Name |
N-(2-pyridin-3-yloxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-8(12)11-5-6-13-9-3-2-4-10-7-9/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJUWQNQOARLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)
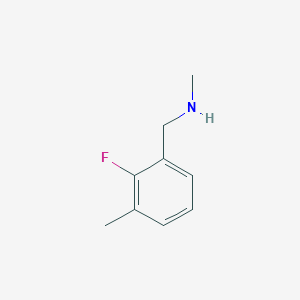
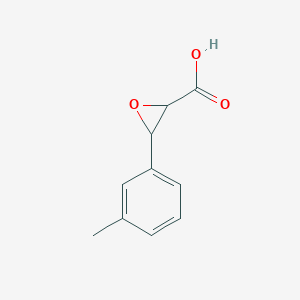
![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)
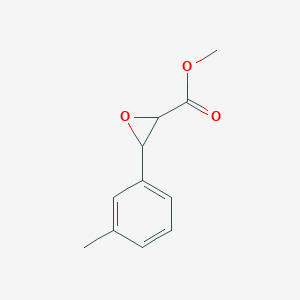
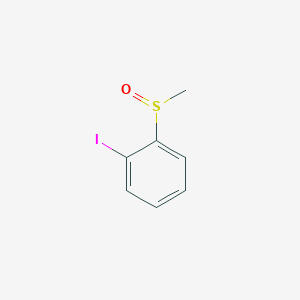
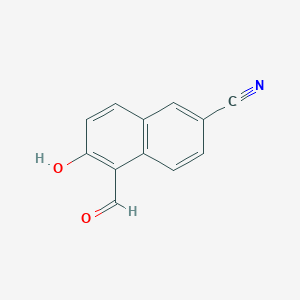
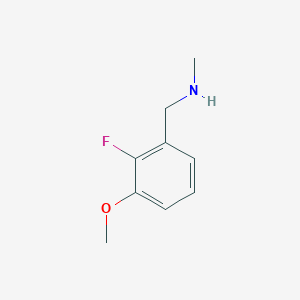
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)
